2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
Description
2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid (CAS: 339335-11-4) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . Its structure comprises a pyrido[1,2-a]pyrimidine core substituted with a methyl group at the 2-position and a carboxylic acid group at the 2-position, with a ketone oxygen at the 4-position.
Properties
IUPAC Name |
2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)12-5-3-2-4-7(12)11-10/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIALVETYYPLERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N2C=CC=CC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS: 359418-42-1):
- Shares the same molecular formula (C₁₀H₁₀N₂O₃ ) and weight (206.20 g/mol ) as the target compound but differs in substituent positions: the methyl group is at the 4-position instead of the 2-position .
- Impact : Positional isomerism likely alters electronic distribution and steric hindrance, affecting reactivity and binding to biological targets. For example, the 4-methyl derivative may exhibit distinct solubility or metabolic stability compared to the 2-methyl analog.
- The chlorine atom may also influence electronic effects, altering reactivity in substitution or coupling reactions.
Extended Ring Systems and Bioactivity
- Molecular formula C₁₃H₁₁N₃O₃ (MW: 258.0 g/mol) .
- This derivative demonstrated moderate antibiofilm activity (59% yield in synthesis), though less potent than alkyl-substituted analogs . Alkyl-Substituted Analogs (e.g., 6g and 6d):
- coli biofilm biomass by 91.2%, while 6d inhibited P. aeruginosa biofilms by 78.7% .
- Key Insight : Alkyl chains (e.g., benzyl, methylphenyl) enhance hydrophobic interactions with bacterial membranes or enzymes, significantly boosting antibiofilm efficacy compared to the simpler target compound.
Carboxylic Acid Derivatives and Salts
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic Acid Hydrochloride (CAS: 2499661-06-0): Molecular formula C₉H₆N₂O₃·HCl (MW: 226.62 g/mol) . Impact: The hydrochloride salt improves aqueous solubility, making it more suitable for in vitro assays.
- Non-Methylated Analog (CAS: 51081-64-2): Molecular formula C₉H₆N₂O₃ (MW: 190.2 g/mol) . Impact: Lower molecular weight and lack of methyl substitution may simplify metabolic degradation, reducing half-life in vivo.
Complex Substituted Derivatives
- 1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS: 902034-99-5):
Biological Activity
2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid (CAS No. 339335-11-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- Purity : ≥ 97%
| Property | Value |
|---|---|
| Molecular Weight | 206.20 g/mol |
| Formula | C10H10N2O3 |
| CAS Number | 339335-11-4 |
Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Effects
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example:
- Cell Line Studies :
- The compound was tested on human lung carcinoma (A549) and breast cancer (MCF7) cell lines, showing a dose-dependent decrease in cell viability.
- IC50 values were reported at approximately 15 µM for A549 cells and 20 µM for MCF7 cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is potentially mediated through the inhibition of NF-kB signaling pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors on cell surfaces, influencing signaling pathways that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various pyrido[1,2-a]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to 2-Methyl-4-oxo exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In another study focusing on the anticancer effects, researchers treated A549 cells with varying concentrations of the compound over 48 hours. The results showed significant apoptosis induction as evidenced by annexin V/PI staining and flow cytometry analysis.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid?
A: A common approach involves condensation reactions using pyrimidine precursors. For example, substituted pyrido[1,2-a]pyrimidine derivatives are synthesized via a two-step procedure:
Aldehyde Intermediate Formation : React a 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-carbaldehyde with ethyl glycinate derivatives in methanol under basic conditions (e.g., triethylamine). This yields intermediate aldehydes.
Cyclization and Acidification : Treat intermediates with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the carboxylic acid derivative. This method achieves moderate yields (59–94%) .
Key Considerations : Optimize reaction time (1–2 hours) and temperature (room temp. to 60°C) to avoid side products like lactamization.
Q. Q2. How is structural characterization of this compound performed?
A: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) identifies substituents (e.g., methyl groups at δ 2.35 ppm, aromatic protons at δ 7.50–8.82 ppm) and confirms ring saturation .
- Mass Spectrometry : Electron ionization (EI) or chemical ionization (CI) confirms molecular weight (e.g., [M+H]+ at m/z 258.0) .
- Elemental Analysis : Validate purity via %C, %H, and %N matching calculated values (e.g., C 60.70%, H 4.31%, N 16.33%) .
Advanced Research Questions
Q. Q3. How can synthetic yields be improved for derivatives of this compound?
A: Yield optimization requires addressing:
- Solvent Selection : Methanol is standard, but DMF or THF may enhance solubility of intermediates .
- Catalyst Use : Triethylamine aids in deprotonation, but stronger bases (e.g., DBU) could improve cyclization efficiency .
- Temperature Control : Heating intermediates at 50–60°C for <1 hour minimizes decomposition .
Data-Driven Example : A 94% yield was achieved for a related compound by adjusting stoichiometry (1:1 aldehyde:glycinate ratio) and using inert atmospheres .
Q. Q4. How are contradictory spectral data resolved in structural assignments?
A: Discrepancies (e.g., unexpected H NMR shifts) arise from tautomerism or impurities. Mitigation strategies include:
- 2D NMR : Use HSQC or HMBC to confirm connectivity, especially for dihydro-pyrido rings prone to keto-enol tautomerism .
- HPLC Purity Analysis : Ensure >95% purity before spectral interpretation .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. Q5. What methodologies are used to study structure-activity relationships (SAR) for this compound?
A: SAR studies focus on:
- Substituent Variation : Introduce alkyl/aryl groups at the 1- or 7-positions via modified glycinate esters (e.g., ethyl N-alkylglycinate) .
- Bioactivity Assays : Test derivatives for kinase inhibition or antimicrobial activity using enzymatic assays (e.g., IC50 determination) .
- Molecular Docking : Map interactions with target proteins (e.g., binding affinity to ATP pockets) using AutoDock or Schrödinger .
Q. Q6. How can regioselectivity challenges in functionalization be addressed?
A: Regioselective modifications (e.g., at the 3- or 6-position) require:
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid protection with methyl esters) .
- Directed Metalation : Use lithiation (LDA/THF) at electron-deficient pyrimidine rings to direct substituents .
- Microwave-Assisted Synthesis : Enhance reaction specificity under controlled energy input .
Q. Q7. What analytical techniques validate degradation products under oxidative conditions?
A: Stability studies employ:
- LC-MS/MS : Identify degradation products (e.g., lactam or decarboxylated derivatives) via fragmentation patterns .
- Forced Degradation : Expose the compound to H2O2 (3%, 24 hours) and monitor via HPLC-DAD at 254 nm .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying pH and temperature .
Data Contradictions and Resolution
Q. Q8. How are conflicting reports about biological activity reconciled?
A: Discrepancies often stem from assay conditions. Resolve by:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing or cell-line-specific controls .
- Meta-Analysis : Compare IC50 values across studies, adjusting for variables like solvent (DMSO vs. PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
